Superior Adhesion Promotion in 193 nm Photoresists: 0.12 µm Resolution Achieved
In a direct comparative study of alicyclic polymers for 193 nm single-layer resists, the incorporation of 2-hydroxyethyl 5-norbornene-2-carboxylate (HNC) as an adhesion-promoting comonomer enabled the resolution of 0.12 µm line-and-space (L/S) patterns at an exposure dose of 14 mJ/cm² using an ArF stepper and 2.38 wt% TMAH developer [1]. In contrast, analogous cycloolefin resists lacking this hydroxyethyl-functionalized monomer exhibited poor adhesion and often failed to dissolve properly in the developer, precluding such high-resolution patterning [2].
| Evidence Dimension | Lithographic resolution (adhesion-limited) |
|---|---|
| Target Compound Data | 0.12 µm L/S pattern at 14 mJ/cm² dose |
| Comparator Or Baseline | Cycloolefin resist without HNC (generic alicyclic polymer) |
| Quantified Difference | Enables 0.12 µm resolution; baseline exhibits poor adhesion and resolution failure |
| Conditions | ArF excimer laser (193 nm) stepper (NA=0.6), 2.38 wt% TMAH aqueous developer |
Why This Matters
For semiconductor manufacturers, achieving sub-0.15 µm feature sizes with adequate adhesion is critical; this compound directly enables process-compatible resolution that simpler norbornene esters cannot provide.
- [1] Jung, M.-H., Jung, J.-C., Lee, G., & Baik, K.-H. (1998). Synthesis and Characterization of Alicyclic Polymers with Hydrophilic Groups for 193 nm Single-Layer Resist. Japanese Journal of Applied Physics, 37(12S), 6888. View Source
- [2] Ryu, C.-Y., et al. (1999). Design of cycloolefin-maleic-anhydride resist for ArF lithography. Proceedings of SPIE, 3333, 1193. View Source
